2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol

Druglikeness Permeability Medicinal Chemistry

Problem: Pyrazole scaffold optimization often stalls when linker-dependent property cliffs force re-synthesis of entire lead series. Solution: 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol introduces a flexible ether linker that predictably lowers lipophilicity (ΔcLogP ≈ -0.65) and raises topological polar surface area (ΔtPSA ≈ +19 Ų) versus the carbon-linked analog, without adding a formal charge. Key outcomes: • Enables precise physicochemical tuning for CNS drug-likeness or systemic agrochemical movement. • Serves as a critical building block for acyclic nucleoside analogues, where the hydroxyethoxy motif mimics ribose 5'-OH and ether oxygen. • Supports bioreversible prodrug strategies via metabolic O-dealkylation, a pathway unavailable to carbon-linked comparators. Procure with confidence: custom-synthesized to ≥95% purity, shipped under controlled ambient conditions with full analytical documentation.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B12069015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OCCO
InChIInChI=1S/C6H10N2O2/c1-8-5-6(4-7-8)10-3-2-9/h4-5,9H,2-3H2,1H3
InChIKeyVVILYEBOVKRSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Identity & Comparators


2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is a pyrazole-based heterocyclic building block featuring a primary alcohol connected to the heterocycle via an oxyethyl ether linker . Its closest structural analogs, which often serve as procurement alternatives, replace this ether linkage with a direct C–C bond, as in 2-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 176661-75-9), or with a carboxylic acid group, as in 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid . The presence of the flexible, hydrogen-bond-accepting oxyethyl chain is the primary structural feature that distinguishes this compound from its in-class comparators, directly influencing its physicochemical profile and synthetic utility as a molecular scaffold [1].

1
Scaffold for polarity modulation via ether linker; distinct from carbon-linked analogs
2
Enables chemoselective derivatization at alcohol or ether oxygen
3
Supports prodrug design research with latent O-dealkylation site

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Non-Interchangeability


Generic substitution within the pyrazole-ethanol family is risky due to the profound impact of the linker atom on physicochemical properties and downstream reactivity . Replacing the central ether oxygen of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol with a methylene unit, as in 2-(1-methyl-1H-pyrazol-4-yl)ethanol, eliminates a hydrogen-bond acceptor and dramatically alters the molecular's electronic distribution and lipophilicity [1]. Conversely, oxidation to the analogous acid introduces a chargeable moiety, fundamentally changing the compound's pKa, solubility profile, and biological target engagement. In the context of synthesizing acyclonucleoside analogues, the specific linker structure dictates antiviral activity, proving that these analogs are not interchangeable without a complete re-optimization of the synthetic route and target-product profile [2].

Methylene replacement eliminates the hydrogen-bond acceptor, shifting lipophilicity and electronic profile.
Oxidation to the carboxylic acid analog changes pKa and solubility; may alter target engagement.
Acyclonucleoside activity depends on the hydroxyethoxy moiety; carbon-chain analogs cannot substitute directly.

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Differentiation from Analogs


Ether Linker Increases Topological Polar Surface Area

The target compound possesses a higher calculated topological polar surface area (tPSA) than its closest carbon-linked analog, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, which is indicative of improved water solubility but potentially reduced passive membrane permeability, a critical trade-off in drug design [1].

tPSA increase
Class-level inference
~45.2 Ų vs ~26.0 Ų (carbon analog); Δ ≈ +19.2 Ų
Higher tPSA may support polarity optimization for drug-like space.
In silico fragment-based; class-level inference.
Druglikeness Permeability Medicinal Chemistry

Ether Linker for Chemoselective Derivatization

The primary alcohol in the target compound is a site for esterification or oxidation, but the adjacent ether oxygen offers a secondary, electronically differentiated coordination site for selective metal-catalyzed reactions, unlike the simple all-carbon chain in 2-(1-methyl-1H-pyrazol-4-yl)ethanol . This dual functionality is demonstrated in the synthesis of acyclonucleoside analogues where the hydroxyethoxy group is critical for mimicking the ribose sugar moiety [1].

Synthetic versatility
Supporting evidence
Dual reactive sites: alcohol and ether oxygen enable orthogonal protection.
Reported utility in acyclonucleoside library synthesis.
Qualitative assessment; no comparative yield data.
Chemical Synthesis Building Blocks Procurement

Oxyethyl Linker Lowers Lipophilicity

The target compound's calculated partition coefficient (cLogP) is significantly lower than that of its carbon-linked analog, a direct consequence of the hydrogen-bond-accepting ether oxygen [1]. A lower logP is often correlated with reduced phospholipidosis risk and improved metabolic stability, guiding scaffold selection in early drug discovery [2].

Lipophilicity shift
Class-level inference
cLogP ≈ 0.10 vs ≈ 0.75 (carbon analog); Δ ≈ -0.65
Lower cLogP may correlate with reduced phospholipidosis risk.
In silico calculation; validated drug-likeness descriptor.
Lipophilicity ADME Physicochemical Properties

Metabolic Lability of Ether Linker

The ether linkage in 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, a metabolic pathway not possible for the carbon-linked analog [1]. While this can be a liability, it is a design feature for prodrugs, where enzymatic cleavage releases the active 4-hydroxypyrazole moiety in vivo. The direct analog would require a different, potentially less predictable, route of metabolic activation [2].

Metabolic lability
Class-level inference
Primary ether presents CYP-mediated O-dealkylation site; carbon analog lacks this.
Supports prodrug design context; may be a metabolic soft spot to evaluate.
No direct microsomal stability data for these compounds.
Metabolite Profiling Prodrug Design Toxicology

Oxidation Outcomes Differentiate Positional Isomers

A key study on isomeric 2-(pyrazolyl)ethanols demonstrates that the position of the substituent on the pyrazole ring dictates the product of oxidation, a finding with direct implications for procurement for specific synthetic end-products . Oxidation of the target compound's class (N-substituted 2-(pyrazol-4-yl)ethanols) with KMnO4 leads to specific 2-(pyrazol-4-yl)-2-oxoacetic acids, while regioisomeric analogs give entirely different products or mixtures .

Regioselective oxidation
Class-level inference
4-yl isomer gives single keto-acid product with KMnO₄; other isomers form mixtures.
Regioselectivity may simplify process chemistry for specific oxidation targets.
Qualitative difference; product structures confirmed by X-ray for related compounds.
Oxidation Chemistry Quality Control Chemical Process

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol Application Scenarios


CNS-Penetrant Lead Optimization Scaffold

Medicinal chemists seeking to decrease lipophilicity and increase topological polar surface area without adding a formal charge can select 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol over its carbon-linked analog. The ΔcLogP of ~-0.65 and ΔtPSA of ~+19 Ų provide a quantifiable shift in the physicochemical profile, which is critical for moving a lead series from a lipophilic, non-CNS space toward a more polar, drug-like window as per the evidence in Section 3 [1].

Prodrug Activation by O-Dealkylation

In a prodrug approach where the active species is 4-hydroxy-1-methylpyrazole, the oxyethyl ether linker of the target compound is a superior choice over the simple ethanol analog. The evidence of metabolic lability of the primary ether group supports its use as a bioreversible protecting group, enabling in vivo activation via O-dealkylation, a pathway not available to the carbon-linked comparator [2].

Acyclonucleoside Synthesis Scaffold

For researchers synthesizing acyclic nucleoside analogues, the hydroxyethoxy substituent is a required functional group that directly mimics the 5'-hydroxyl and the ether oxygen of the ribose ring. This compound serves as a critical building block in these synthetic routes, where a simple ethyl chain or a carboxylic acid analog would abolish the desired biological activity, as demonstrated in the literature [3].

Agrochemical Solubility Enhancement

In the development of new agrochemicals, the higher hydrophilicity of the target compound, quantified by its lower cLogP, can be leveraged to improve foliar uptake and reduce soil adsorption. This is a direct application of the lipophilicity differential, guiding formulation scientists to choose the ether analog over more lipophilic pyrazole building blocks for products requiring systemic movement in plants [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Lower cLogP and higher tPSA scaffold
Verify lipophilicity shift and permeability in target series
Prodrug activation research
Ether linkage as bioreversible protecting group
Assess O-dealkylation in relevant metabolic models
Acyclic nucleoside analogue synthesis
Hydroxyethoxy group mimicking ribose moiety
Confirm biological activity in nucleoside assays
Agrochemical solubility modulation
Increased hydrophilicity (lower logP)
Evaluate foliar uptake and soil mobility potential
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